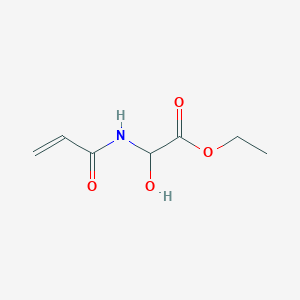

Ethyl (acryloylamino)(hydroxy)acetate

説明

Ethyl (acryloylamino)(hydroxy)acetate is an ester derivative featuring both acryloylamino and hydroxy functional groups. Structurally, it combines a reactive acryloyl moiety (CH₂=CHCO-) with a hydroxy-substituted acetate backbone. This compound is likely utilized as an intermediate in organic synthesis, particularly in polymer chemistry or pharmaceutical manufacturing, where acryloylamino groups are integral to crosslinking or bioactive molecule design .

特性

CAS番号 |

89995-70-0 |

|---|---|

分子式 |

C7H11NO4 |

分子量 |

173.17 g/mol |

IUPAC名 |

ethyl 2-hydroxy-2-(prop-2-enoylamino)acetate |

InChI |

InChI=1S/C7H11NO4/c1-3-5(9)8-6(10)7(11)12-4-2/h3,6,10H,1,4H2,2H3,(H,8,9) |

InChIキー |

UDGCJHOTVDOFIL-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C(NC(=O)C=C)O |

製品の起源 |

United States |

類似化合物との比較

Ethyl Cyanoacrylate (2-Cyano-2-Propenoic Acid Ethyl Ester)

- Structure: Contains a cyano group (CN) instead of the acryloylamino group.

- Properties: High reactivity due to electron-withdrawing cyano group, enabling rapid polymerization upon exposure to moisture .

- Applications: Primarily used as an adhesive (e.g., "super glue"). In contrast, the hydroxy and acryloylamino groups in the target compound may favor controlled polymerization or biocompatible applications .

- Safety : Classified as a skin and eye irritant; requires careful handling to prevent unintended bonding .

Ethyl 2-Hydroxyacetate

- Structure : Simpler ester with a single hydroxy group (CH₃COOCH₂CH₃ vs. CH₂=CHCONH-C(OH)COOEt).

- Properties : Lower molecular weight (104.10 g/mol) and higher volatility compared to the target compound .

- Applications: Used as a solvent or flavoring agent. The target compound’s acryloylamino group likely enhances its utility in synthetic chemistry or biomaterials .

Ethyl ({[Acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate

- Synthesis: Prepared via nucleophilic substitution with heteroarylamines, suggesting similar synthetic routes for the target compound (e.g., acryloylation of amino esters) .

- Applications : Furan derivatives are common in drug discovery; the target compound’s hydroxy group may improve solubility for biomedical uses .

Ethyl 2-Phenylacetoacetate

- Structure: Features a phenyl group and acetoacetate moiety, differing in electronic and steric effects from the acryloylamino-hydroxy combination .

- Applications: Serves as a precursor in ketone synthesis. The target compound’s acryloylamino group could enable photo-crosslinking or conjugation with biomolecules .

Physicochemical and Functional Comparison

Table 1: Key Properties of Ethyl (acryloylamino)(hydroxy)acetate and Analogues

*Estimated based on structural analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。